molecular formula C13H17NO4 B1310451 Boc-3-amino-2-methylbenzoic acid CAS No. 143617-89-4

Boc-3-amino-2-methylbenzoic acid

Cat. No.: B1310451
CAS No.: 143617-89-4
M. Wt: 251.28 g/mol
InChI Key: YFZNLQZFKWVDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3-amino-2-methylbenzoic acid is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is primarily used in proteomics research and other biochemical applications . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group on the benzene ring, which helps in stabilizing the molecule during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-amino-2-methylbenzoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP) . The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of Boc-3-amino-2-methylbenzoic acid primarily involves its role as a protected amino acid derivative. The Boc group stabilizes the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation . The molecular targets and pathways involved depend on the specific application and the nature of the synthesized peptides or intermediates .

Comparison with Similar Compounds

  • Boc-3-amino-4-methylbenzoic acid
  • Boc-3-amino-5-methylbenzoic acid
  • Boc-3-amino-6-methylbenzoic acid

Comparison: Boc-3-amino-2-methylbenzoic acid is unique due to the position of the methyl group on the benzene ring, which can influence the reactivity and steric properties of the compound. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it suitable for specific synthetic applications .

Properties

IUPAC Name

2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-8-9(11(15)16)6-5-7-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZNLQZFKWVDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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